(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-10-7-8-11(19)16-15(10)21(2)18(25-16)20-17(22)14-9-23-12-5-3-4-6-13(12)24-14/h3-8,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOFKTKVRMMBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzothiazole moiety with a dioxine structure, which enhances its biological activity and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H13ClN2O3S
- Molecular Weight : 384.83 g/mol
The compound's structural diversity contributes to its reactivity and solubility, making it suitable for various pharmaceutical applications. The presence of chlorine and methyl groups on the benzothiazole ring enhances its biological activity.
Biological Activities
Research indicates that compounds similar to this benzothiazole derivative exhibit a range of biological activities:
- Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties against various bacteria and fungi. This compound may exhibit similar effects due to its structural characteristics .
- Anticancer Potential : Studies have highlighted the anticancer properties of benzothiazole derivatives. The unique combination of chromene and benzothiazole in this compound could enhance its effectiveness against cancer cells .
- Anti-inflammatory Effects : Compounds within the benzothiazole family are known for their anti-inflammatory activities, which may be relevant for treating chronic inflammatory diseases .
- Neuroprotective Properties : Some derivatives have exhibited neuroprotective effects, suggesting potential applications in neurodegenerative disorders .
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of benzothiazole, including this compound. The synthesis often involves multi-step reactions that yield compounds with diverse biological activities.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloroquinoline | Chlorine-substituted quinoline | Antimicrobial |
| 4-Dimethylaminobenzaldehyde | Dimethylamino group | Anticancer |
| Benzothiazole derivatives | Benzothiazole core | Antifungal |
This table illustrates how this compound stands out due to its dual functionality from both the chromene and benzothiazole components.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific biological targets involved in cancer cell proliferation and inflammation pathways.
Scientific Research Applications
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
This compound is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. This complex organic compound is characterized by a thiazole ring and an isoindolinone moiety.
Chemical and Physical Properties
Potential Applications
- Medicinal Chemistry : Due to its structural features, which include a thiazole ring and an isoindolinone moiety, it is of interest in medicinal chemistry for potential therapeutic applications.
- Biological Activity Studies : Compounds with similar structures have shown significant pharmacological effects, suggesting that this compound may also possess biological activities that warrant further investigation through in vitro and in vivo studies.
- Interaction Studies : It is essential to understand how This compound interacts with biological targets, which is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Structural Similarity and Uniqueness
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives from the literature, focusing on synthesis, spectral data, and physicochemical properties.
Key Findings
Synthetic Efficiency :
- The target compound’s structural analogs, such as benzodithiazine derivatives (93% yield ), demonstrate higher synthetic efficiency compared to thiazolo-pyrimidines (68% ). This discrepancy may arise from the stability of intermediates or reaction conditions (e.g., NaOAc vs. strong acids like H₂SO₄ ).
Spectral Characteristics :
- IR Spectroscopy : The target compound’s imine (C=N) and carbonyl (C=O) groups are expected to show peaks near 1645 cm⁻¹ and 1719 cm⁻¹, respectively, based on similar compounds .
- NMR Data : The 7-chloro and 3,4-dimethyl substituents would cause distinct deshielding effects in ¹H NMR, analogous to the 6-Cl and 7-CH₃ groups in benzodithiazine derivatives (δ 7.86–7.92 ppm for aromatic protons ).
Electronic and Steric Effects: Chloro substituents (e.g., 7-Cl in the target compound vs. Methyl groups (3,4-diCH₃ in the target compound vs. 7-CH₃ in benzodithiazines ) increase lipophilicity, which may influence membrane permeability.
Heterocyclic Diversity :
- Thiazolo-pyrimidines (e.g., 11a ) prioritize fused-ring systems for planar aromaticity, whereas benzodithiazines and thiadiazole-triazines leverage sulfur-rich heterocycles for varied bioactivity. The target compound’s 1,4-benzodioxine moiety offers unique electronic properties distinct from sulfur-containing analogs.
Table 2: Functional Group and Bioactivity Insights
Research Implications and Limitations
- Structural Optimization : The target compound’s 1,4-benzodioxine scaffold is understudied compared to sulfur-containing heterocycles (e.g., thiadiazoles ), warranting further exploration of its electronic contributions.
Q & A
Basic Question: What are the optimal synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
The synthesis typically involves coupling chlorinated benzo[d]thiazole precursors with dioxine-carboxamide derivatives under basic conditions. Key reagents include triethylamine (for deprotonation) and polar aprotic solvents like DMF or DCM to stabilize intermediates . Reaction temperature (20–40°C) and time (6–24 hours) are critical for achieving the Z-configuration, as higher temperatures may promote isomerization. Yields range from 45–75%, depending on the purity of starting materials and stoichiometric control of the carboxamide coupling step .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies in activity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or compound solubility. To address this:
- Standardize assay protocols (e.g., use fixed ATP levels at 1 mM).
- Validate solubility using dynamic light scattering (DLS) or NMR spectroscopy in assay buffers.
- Cross-reference with structural analogs (e.g., ’s dimethylamino-substituted benzamide derivatives) to identify structure-activity relationships (SAR) influenced by substituent electronic effects .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzo[d]thiazole and dioxine rings (e.g., methyl group shifts at δ 2.1–2.5 ppm for thiazole-CH₃) .
- HRMS : Verify molecular formula (e.g., C₁₉H₁₆ClN₂O₃S) with <2 ppm mass error.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
Advanced Question: How can computational methods guide the design of derivatives with enhanced target binding affinity?
Methodological Answer:
- Perform docking studies (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases) to model interactions with the compound’s chloro-methyl thiazole moiety .
- Apply density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for substituent addition (e.g., electron-withdrawing groups at the dioxine ring to enhance H-bonding) .
- Validate predictions with molecular dynamics simulations to assess binding stability under physiological conditions .
Basic Question: What are the primary challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
- Challenge : Co-elution of by-products (e.g., E-isomers or unreacted starting materials) during column chromatography.
- Solution : Use gradient elution (hexane/EtOAc 4:1 to 1:1) on silica gel, monitored by TLC (Rf ~0.3 in 3:1 chloroform/acetone). For persistent impurities, employ preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
Advanced Question: How can researchers analyze the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Conduct in vitro microsomal assays (human/rat liver microsomes) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes.
- Identify metabolites using high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition.
- Compare with structurally similar compounds (e.g., ’s methoxyethyl-substituted analogs) to correlate substituents with metabolic half-life .
Basic Question: What functional groups in this compound are most reactive, and how do they influence its chemical stability?
Methodological Answer:
- Amide bond : Susceptible to hydrolysis under acidic/basic conditions; stabilize by storing at pH 6–7 in anhydrous DMSO at -20°C.
- Chlorinated thiazole : Prone to nucleophilic aromatic substitution (e.g., with thiols); avoid buffers containing β-mercaptoethanol .
- Dioxine ring : Oxidation-resistant but may undergo ring-opening under strong reducing agents .
Advanced Question: How can crystallography resolve ambiguities in the compound’s stereochemical assignment?
Methodological Answer:
- Grow single crystals via slow vapor diffusion (e.g., DCM/hexane) and perform X-ray diffraction to determine absolute configuration.
- Compare with reported structures (e.g., ’s thiadiazole-triazine cocrystals) to validate Z-configuration via torsion angle analysis (C=N bond ~0° for Z-isomers) .
- Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 μM compound concentration.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ determination after 48-hour exposure .
- Membrane permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .
Advanced Question: How can researchers reconcile conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Measure equilibrium solubility using shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC-UV.
- Apply Hansen solubility parameters to model solvent compatibility, focusing on hydrogen-bonding (δH) and polar (δP) contributions.
- Cross-reference with analogs (e.g., ’s sulfamoyl benzamide derivatives) to identify substituents improving aqueous solubility (e.g., hydrophilic groups at the dioxine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
